N-[(4-methoxyphenyl)methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine
Description
N-[(4-methoxyphenyl)methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a morpholine ring, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-22(2)12-19(23-14-16-4-6-17(27-3)7-5-16)18-15-24-21(25-20(18)13-22)26-8-10-28-11-9-26/h4-7,15,19,23H,8-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHVIXGZLRRSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CN=C(N=C2C1)N3CCOCC3)NCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the quinazoline core is alkylated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazoline core are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, resulting in antiproliferative or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]-N,N-dimethylaniline: A related compound with a similar methoxyphenyl group but different core structure.
2-Methoxy-5-[(phenylamino)methyl]phenol: Another compound with a methoxyphenyl group and different functional groups.
Uniqueness
N-[(4-methoxyphenyl)methyl]-7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine is unique due to its combination of a quinazoline core, morpholine ring, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
